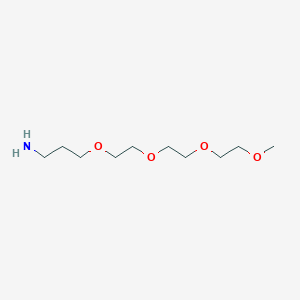

2,5,8,11-Tetraoxatetradecan-14-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23NO4/c1-12-5-6-14-9-10-15-8-7-13-4-2-3-11/h2-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPRGGKWKDAMNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71794-29-1 | |

| Record name | 2,5,8,11-tetraoxatetradecan-14-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 2,5,8,11 Tetraoxatetradecan 14 Amine

Established Synthetic Routes to 2,5,8,11-Tetraoxatetradecan-14-amine

The synthesis of this compound can be achieved through several well-established methodologies, primarily involving the functionalization of polyethylene (B3416737) glycol (PEG) derivatives. These routes are designed to be high-yielding and to ensure high fidelity of the terminal functional group.

Multi-step Organic Synthesis Techniques for this compound

A common and versatile approach to synthesizing this compound involves a multi-step sequence starting from a symmetrical tetraethylene glycol. This process typically includes the activation of a terminal hydroxyl group, followed by a substitution reaction to introduce a nitrogen-containing functional group, which is then converted to the final amine.

One such multi-step strategy involves the following key transformations:

Monofunctionalization : A symmetrical polyethylene glycol is selectively activated on one terminus. A key step is often the monotosylation of the linear, symmetrical PEG. mdpi.com

Intermediate Formation : The activated group, such as a tosylate or mesylate, is then substituted with a precursor to the amine group, for instance, an azide (B81097) or a phthalimide (B116566).

Final Conversion to Amine : The intermediate is then converted to the primary amine. This can be achieved through reduction of the azide or hydrolysis of the phthalimide. nih.gov

| Step | Reactant | Reagent(s) | Product | Purpose |

| 1 | Tetraethylene glycol | Tosyl chloride, base | Tetraethylene glycol monotosylate | Activation of one hydroxyl group |

| 2 | Tetraethylene glycol monotosylate | Sodium azide (NaN₃) | Azido-terminated tetraethylene glycol | Introduction of an amine precursor |

| 3 | Azido-terminated tetraethylene glycol | Reducing agent (e.g., H₂/Pd, Zn/NH₄Cl) | This compound | Formation of the final amine |

Synthesis from Polyethylene Glycol Derivatives

The direct synthesis from commercially available or custom-synthesized polyethylene glycol derivatives is a primary route for obtaining this compound. This approach leverages the reactivity of modified PEG chains.

A typical pathway begins with the conversion of the terminal hydroxyl groups of tetraethylene glycol into better leaving groups, such as tosylates or mesylates. mdpi.comnih.gov This activation is crucial for the subsequent nucleophilic substitution reaction. For instance, reacting the hydroxyl-terminated PEG with methanesulfonyl chloride in the presence of a base like triethylamine (B128534) yields the mesylated derivative. nih.gov This intermediate is then ready for conversion to the amine.

Heterobifunctional PEG derivatives can also be synthesized through the asymmetric activation of a symmetrical PEG, allowing for varied functionalities at each end of the polymer chain. mdpi.com

Amination Reactions in the Formation of this compound

Amination reactions are central to the synthesis of this compound. These reactions introduce the essential primary amine group at the terminus of the polyether chain. Several amination strategies are employed:

Reductive Amination : This method involves the reaction of an aldehyde or ketone with ammonia (B1221849) or an amine to form an imine, which is then reduced to an amine. libretexts.orgyoutube.comyoutube.com For the synthesis of the target compound, a precursor aldehyde derived from tetraethylene glycol could be reacted with ammonia, followed by reduction. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium borohydride (B1222165) (NaBH4). libretexts.orgyoutube.com

Nucleophilic Substitution with Ammonia : An activated PEG derivative, such as a tosylated or halogenated tetraethylene glycol, can undergo nucleophilic substitution with ammonia to directly form the amine. youtube.comgoogle.com This method can sometimes lead to over-alkylation, so reaction conditions must be carefully controlled.

Gabriel Synthesis : This method involves the alkylation of a phthalimide anion with an activated tetraethylene glycol derivative. The resulting N-alkylated phthalimide is then hydrolyzed, typically with hydrazine, to release the primary amine. libretexts.orggoogle.com This method is advantageous as it prevents over-alkylation and selectively produces primary amines.

Reduction of Azides : As mentioned previously, the reduction of an azide precursor is a highly efficient and widely used method for forming the primary amine. nih.gov

Precursor Compounds and Intermediate Transformations in this compound Synthesis

The successful synthesis of this compound is highly dependent on the strategic use of specific precursor compounds and the efficient transformation of key intermediates.

Utilizing Polyether Alcohols and their Derivatives

The foundational precursor for this compound is typically a polyether alcohol, specifically tetraethylene glycol. The synthesis begins with the activation of the terminal hydroxyl groups of this alcohol to facilitate subsequent nucleophilic substitution reactions.

Common activated derivatives include:

Tosylates : Prepared by reacting the alcohol with tosyl chloride in the presence of a base. Tosylate groups are excellent leaving groups for substitution reactions. mdpi.com

Mesylates : Prepared by reacting the alcohol with methanesulfonyl chloride. Similar to tosylates, mesylates are good leaving groups. nih.gov

Halides : The hydroxyl group can also be converted to a halide (e.g., chloride or bromide), though this is sometimes less common than activation via sulfonates for PEG derivatives.

The choice of the activating group can influence the efficiency and conditions of the subsequent substitution step.

Strategies Involving Azide Precursors and Reductive Transformations (e.g., 14-Azido-3,6,9,12-tetraoxatetradecan-1-amine)

A robust and widely adopted strategy for synthesizing amine-terminated PEGs involves the use of an azide precursor. This two-step approach offers high yields and excellent end-group fidelity. nih.gov

The key intermediate in this pathway is an azido-terminated tetraethylene glycol. This is typically prepared by reacting a mesylated or tosylated tetraethylene glycol with sodium azide (NaN₃) in a suitable solvent like N,N-dimethylformamide (DMF). nih.gov

Once the azido-terminated intermediate is formed, it undergoes a reductive transformation to yield the final primary amine. Several reducing agents can be employed for this step:

| Reducing Agent | Reaction Conditions | Advantages |

| Zinc (Zn) and Ammonium (B1175870) Chloride (NH₄Cl) | Reflux in a solvent mixture like THF/water. nih.gov | High yields and simple work-up procedures. nih.gov |

| Triphenylphosphine (PPh₃) followed by water | Staudinger reaction, typically in THF. chemicalbook.com | Mild reaction conditions. |

| Catalytic Hydrogenation (H₂/Pd) | Hydrogen gas with a palladium catalyst. google.com | Clean reaction with water as the only byproduct. |

The azide reduction pathway is highly effective and avoids the issue of over-alkylation that can occur with direct amination using ammonia. The intermediate, 14-Azido-3,6,9,12-tetraoxatetradecan-1-amine, is a stable compound that can be isolated and purified before the final reduction step. sigmaaldrich.comsigmaaldrich.com

Derivatization of Polyether Aldehydes (e.g., 2,5,8,11-Tetraoxatetradecan-14-al)

The conversion of 2,5,8,11-Tetraoxatetradecan-14-al to this compound is a classic example of reductive amination. This reaction involves the initial formation of an imine intermediate through the reaction of the aldehyde with an amine source, typically ammonia, followed by the reduction of the imine to the desired primary amine.

The general transformation can be represented as follows:

Step 1: Imine Formation CH₃O(CH₂CH₂O)₃CH₂CH₂CHO + NH₃ ⇌ CH₃O(CH₂CH₂O)₃CH₂CH₂CH=NH + H₂O

Step 2: Reduction CH₃O(CH₂CH₂O)₃CH₂CH₂CH=NH + [H] → CH₃O(CH₂CH₂O)₃CH₂CH₂CH₂NH₂

Various reducing agents can be employed for the reduction of the imine intermediate. Common choices include hydrogen gas (H₂) in the presence of a metal catalyst, or hydride reagents such as sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). The choice of reducing agent can influence the reaction conditions and selectivity.

Catalytic Approaches and Reaction Condition Optimization in this compound Synthesis

Catalysis plays a pivotal role in the efficiency and selectivity of the reductive amination process for synthesizing this compound. The optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and pressure, is crucial for maximizing the yield and purity of the final product.

Catalysts: A variety of heterogeneous and homogeneous catalysts are effective for the hydrogenation of the imine intermediate. Commonly used catalysts include:

Noble Metal Catalysts: Platinum (Pt) and Palladium (Pd) on a carbon support (Pt/C, Pd/C) are highly effective for hydrogenation under milder conditions.

Raney Nickel: A cost-effective and highly active catalyst, though it may require higher temperatures and pressures.

Cobalt-based Catalysts: Amorphous cobalt particles have been shown to be effective for reductive amination with ammonia and H₂ under relatively mild conditions. nih.govorganic-chemistry.org

Iron-based Catalysts: Iron catalysts are also being explored as a more sustainable and earth-abundant alternative.

Reaction Condition Optimization: The efficiency of the catalytic reductive amination is highly dependent on the reaction parameters. Key factors to consider for optimization include:

Solvent: The choice of solvent can significantly impact the solubility of reactants and the catalyst's activity. Common solvents include alcohols (e.g., methanol, ethanol) and ethers (e.g., tetrahydrofuran).

Temperature: The reaction temperature influences the rate of both imine formation and hydrogenation. Typical temperatures range from room temperature to over 100°C.

Pressure: When using hydrogen gas as the reducing agent, the pressure is a critical parameter. Pressures can range from atmospheric to high pressure (e.g., 100 bar). rsc.org

Ammonia Concentration: The concentration of ammonia can affect the equilibrium of the imine formation step.

The table below summarizes representative catalytic systems and conditions for the reductive amination of aldehydes, which are analogous to the synthesis of this compound.

| Catalyst | Aldehyde Substrate | Amine Source | Reducing Agent | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) |

| Pt Nanowires | Benzaldehyde | Aqueous Ammonia | H₂ | Ethanol | 80 | 1 | 91.6 |

| Amorphous Co | Various Aldehydes | Aqueous Ammonia | H₂ | Not specified | 80 | 1-10 | up to 99 |

| Co-containing Composites | p-methoxybenzaldehyde | n-butylamine | H₂ | Methanol | 100 | 100 | 72-96 |

Stereoselective Synthesis and Chiral Induction in this compound Analogues

The synthesis of chiral analogues of this compound, where a stereocenter is introduced at or near the amine group, requires stereoselective synthetic methods. This is of significant interest in fields such as medicinal chemistry and materials science, where the stereochemistry of a molecule can profoundly influence its biological activity or material properties.

Two primary strategies for achieving stereoselectivity in the synthesis of chiral amines are the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com In the context of synthesizing chiral polyether amines, a chiral amine could be used in the reductive amination of the polyether aldehyde. The resulting diastereomeric imines can then be separated, or the reduction can proceed diastereoselectively, followed by the removal of the chiral auxiliary to yield the enantiomerically enriched target amine. Common chiral auxiliaries include derivatives of (S)-(-)-1-phenylethylamine and pseudoephedrine. harvard.edu

Asymmetric Catalysis: This approach involves the use of a chiral catalyst to influence the stereochemical outcome of the reaction. For the synthesis of chiral amines, asymmetric hydrogenation of the prochiral imine intermediate is a powerful technique. nih.govacs.org This is typically achieved using transition metal catalysts complexed with chiral ligands.

The table below outlines general approaches for the asymmetric synthesis of chiral amines, which can be adapted for the synthesis of chiral analogues of this compound.

| Strategy | Description | Key Components | Potential Outcome |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the amine or aldehyde to induce diastereoselectivity in the imine formation and/or reduction step. | Chiral amines (e.g., (R)- or (S)-phenylethylamine), Chiral alcohols | Formation of diastereomers that can be separated, followed by removal of the auxiliary to yield the desired enantiomer. |

| Asymmetric Hydrogenation | A chiral catalyst is used to selectively reduce one enantiotopic face of the prochiral imine intermediate. | Chiral phosphine (B1218219) ligands (e.g., BINAP), Chiral diamine ligands, Transition metals (e.g., Rh, Ru, Ir) | Direct formation of one enantiomer of the amine in excess. |

| Biocatalysis | Enzymes such as transaminases or imine reductases are used to catalyze the stereoselective amination of the aldehyde or reduction of the imine. nih.gov | Transaminases, Imine reductases | High enantioselectivity under mild reaction conditions. |

The development of stereoselective routes to chiral oligo(ethylene glycol) amines is an active area of research, driven by the potential applications of these compounds as chiral ligands, in chiral recognition, and as building blocks for complex chiral architectures. nih.gov

Reactivity and Derivatization Strategies for 2,5,8,11 Tetraoxatetradecan 14 Amine

Fundamental Reaction Pathways of the Amine Functional Group

The terminal primary amine (-NH₂) is the most reactive site on the molecule under typical organic reaction conditions. Its reactivity is centered around the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic character.

The nitrogen atom in the primary amine group of 2,5,8,11-Tetraoxatetradecan-14-amine possesses a lone pair of electrons, making it an effective nucleophile. This allows it to attack electron-deficient centers (electrophiles), forming new covalent bonds. This nucleophilic character is the basis for many of the derivatization strategies for this molecule, including amidation, urethane (B1682113) formation, alkylation, and acylation. The reactivity can be influenced by solvent choice and pH, which can affect the protonation state of the amine. In acidic conditions, the amine is protonated to form an ammonium (B1175870) salt (-NH₃⁺), which is not nucleophilic.

Amidation: The primary amine can react with carboxylic acids or their activated derivatives (such as acyl chlorides or anhydrides) to form a stable amide bond. This is a common strategy for conjugating the polyether chain to other molecules. The reaction typically requires coupling agents like carbodiimides or can proceed directly with more reactive acylating agents. This process is widely used in the production of various surfactants. forumias.com

Urethane Formation: The reaction between the amine group and an isocyanate (-NCO) group yields a urea (B33335) linkage (not a urethane, which is formed from an alcohol and an isocyanate). However, in the broader context of polyurethane chemistry, amine-terminated compounds are used as chain extenders or curing agents that react with isocyanate prepolymers. google.com This reaction is generally rapid and proceeds readily without a catalyst, forming robust urea bonds that are integral to the structure of polyurea or polyurethane-polyurea hybrid materials. mdpi.comnih.gov Tertiary amines are often employed as catalysts to control the rate of urethane formation in polyurethane systems. google.commdpi.com

| Reaction Type | Electrophilic Reagent | Resulting Linkage | General Conditions |

| Amidation | Carboxylic Acid (+ coupling agent) | Amide | Room temperature, aprotic solvent |

| Acyl Chloride | Amide | Often requires a base to scavenge HCl | |

| Urea Formation | Isocyanate | Urea | Typically rapid, no catalyst needed |

This table provides an interactive overview of common conjugation reactions involving the amine group.

Alkylation: As a nucleophile, the amine can react with alkyl halides in a nucleophilic substitution reaction to form secondary amines. The reaction can potentially proceed further to form tertiary amines and even quaternary ammonium salts, depending on the stoichiometry and reaction conditions. This allows for the introduction of various alkyl groups onto the terminus of the polyether chain.

Acylation: Similar to amidation, acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride. This reaction is typically fast and efficient, leading to the formation of an amide. It is a fundamental method for attaching a wide variety of functional groups or molecular tags to the this compound molecule.

Chemistry of the Polyether Backbone in this compound

The polyether backbone, consisting of repeating ethylene (B1197577) oxide units, is generally stable and chemically inert under many conditions, which contributes to the biocompatibility of related polyethylene (B3416737) glycol (PEG) polymers. acs.org However, under specific and often harsh conditions, the ether linkages can undergo chemical transformation.

The carbon-oxygen bonds of the ether linkages are generally strong and resistant to cleavage. wikipedia.org Cleavage is uncommon in the absence of specialized reagents or under extreme conditions. researchgate.net In organic chemistry, ether cleavage is typically an acid-catalyzed nucleophilic substitution reaction. wikipedia.org For example, treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures can break the C-O bonds.

Catalytic processes for the hydrolytic cleavage of high molecular weight polyethylene glycol ethers have been developed, often using catalysts like alumina (B75360) at high temperatures (e.g., 170°C to 320°C) in the presence of water to produce lower molecular weight products. google.com Enzymatic cleavage is also a known pathway for the degradation of PEG chains, involving enzymes that can hydroxylate the carbon next to the ether oxygen, forming an unstable hemiacetal that then decomposes. researchgate.netresearchgate.net

Oxidation: The polyether chain is susceptible to oxidative degradation, which can be initiated by heat, light, or the presence of transition metal ions. nsf.gov The oxidative process often involves the formation of hydroperoxide intermediates at the carbon atoms adjacent to the ether oxygens. nsf.gov This can lead to a cascade of reactions resulting in chain scission, producing various degradation products such as aldehydes, esters (including formyl esters), and carboxylic acids. researchgate.netnsf.govbohrium.com This degradation is a significant consideration in the long-term stability and application of materials containing polyether chains. Studies on PEG have shown that oxidation can occur before ether cleavage, suggesting a multi-step degradation pathway involving enzymes like PEG dehydrogenase and an ether-cleaving enzyme. researchgate.net Photochemical reactions with hydroxyl radicals (•OH) can also induce chain scissions in PEG molecules. acs.org

Reduction: The ether linkages in the polyether backbone are highly resistant to chemical reduction. Ethers are generally unreactive towards most reducing agents, including catalytic hydrogenation and metal hydrides like lithium aluminum hydride (LiAlH₄). Therefore, reduction is not a viable strategy for modifying or cleaving the polyether backbone of this compound.

| Reaction Type | Reagents/Conditions | Outcome on Polyether Chain |

| Cleavage | Strong acids (HBr, HI), high temp. | Chain scission |

| Hydrolysis with catalyst (e.g., alumina), high temp. | Scission to smaller oligomers google.com | |

| Enzymatic (e.g., PEG dehydrogenase) | Scission via hemiacetal formation researchgate.netresearchgate.net | |

| Oxidation | Oxidants (e.g., H₂O₂), heat, light | Chain scission, formation of aldehydes, esters, acids nsf.govbohrium.com |

| Photochemically produced •OH | Chain scission acs.org | |

| Reduction | Common reducing agents (H₂, LiAlH₄) | No reaction |

This table provides an interactive summary of reactions involving the polyether backbone.

Advanced Functionalization of this compound for Conjugation

The primary amine group of this compound is a versatile chemical handle that allows for its derivatization and incorporation into more complex molecular constructs for bioconjugation. Advanced functionalization strategies transform this simple polyethylene glycol (PEG) linker into a sophisticated tool for applications in drug delivery, diagnostics, and materials science. These strategies focus on introducing bioorthogonal reactive groups or creating multivalent linker architectures.

Integration into Click Chemistry Architectures (e.g., Azide-Alkyne Cycloaddition)

The integration of this compound into click chemistry platforms is a primary strategy for its use in bioconjugation. Click chemistry refers to reactions that are high-yielding, stereospecific, and biocompatible. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). wikipedia.orgbiochempeg.com To utilize this compound in such architectures, its terminal amine must be converted into either an azide (B81097) or an alkyne.

Synthesis of Alkyne-Functionalized Linkers: The primary amine can be readily acylated to install a terminal alkyne. A common method involves the reaction of this compound with an activated ester of an alkyne-containing carboxylic acid, such as a propargyl-functionalized N-hydroxysuccinimide (NHS) ester. This reaction forms a stable amide bond and yields an alkyne-terminated PEG linker ready for CuAAC reactions.

Synthesis of Azide-Functionalized Linkers: Similarly, an azide functionality can be introduced. This can be achieved by reacting the amine with a reagent like N-succinimidyl α-aryl-α-diazoacetate or by coupling it with an azide-containing carboxylic acid using standard carbodiimide (B86325) chemistry. The resulting azide-functionalized linker is the complementary partner for cycloaddition reactions with alkyne-modified molecules. An analogous compound, 14-Azido-3,6,9,12-tetraoxatetradecan-1-amine, is a commercially available reagent used for this purpose. sigmaaldrich.cnsigmaaldrich.com

Once functionalized, these linkers can participate in two main types of azide-alkyne cycloaddition:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction unites a terminal alkyne and an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole. wikipedia.org It requires a copper(I) catalyst, which can be generated in situ from copper(II) salts with a reducing agent. beilstein-journals.orgnih.gov This method is widely used for conjugating biomolecules due to its reliability and high yield. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To avoid the potential cytotoxicity of a copper catalyst, SPAAC utilizes a strained cyclooctyne (B158145) derivative instead of a terminal alkyne. enamine.net The ring strain of the cyclooctyne allows the reaction to proceed rapidly at physiological temperatures without a metal catalyst. biochempeg.comenamine.net Derivatives of this compound can be functionalized with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) for use in SPAAC. nih.gov

| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

|---|---|---|

| Catalyst | Copper(I) required | None (metal-free) |

| Alkyne Partner | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) |

| Biocompatibility | Potential cytotoxicity from copper catalyst | Generally considered highly biocompatible |

| Reaction Kinetics | Typically very fast | Kinetics depend on the specific cyclooctyne used |

| Common Use | General bioconjugation, materials synthesis | Live-cell imaging, in vivo applications |

Preparation of Bifunctional and Trifunctional Linkers derived from this compound

The amine functionality of this compound serves as an anchor point for the synthesis of more complex, multi-functional linkers. These linkers are critical for constructing molecules with multiple conjugation sites, such as antibody-drug conjugates (ADCs) or targeted imaging agents.

Bifunctional Linkers: A bifunctional linker possesses two different reactive groups. Starting with this compound, one functionality is the amine itself (or a group derived from it), and a second, orthogonal reactive group is introduced. For instance, the amine can be reacted with a molecule containing both an NHS ester and a protected functional group (e.g., a maleimide (B117702) or a protected thiol). After the initial reaction at the amine, deprotection of the second group yields a heterobifunctional linker. Such linkers allow for the sequential attachment of two different molecules. google.com

Trifunctional Linkers: Trifunctional linkers provide three points of attachment and are valuable for creating branched or multi-component systems. rsc.org A common strategy to create a trifunctional linker from this compound involves using an amino acid core, such as lysine (B10760008). The amine of the PEG linker can be coupled to the carboxylic acid of a di-protected lysine derivative (e.g., Fmoc-Lys(Boc)-OH). Subsequent removal of the Fmoc and Boc protecting groups exposes two primary amine functionalities, resulting in a linker with a central PEG chain and two terminal amines for further conjugation. nih.gov This approach allows for the attachment of multiple copies of a molecule or two different molecules to a single point. nih.govnih.gov

| Linker Type | Example Synthetic Strategy | Resulting Functional Groups |

|---|---|---|

| Heterobifunctional | React amine with N-succinimidyl-4-(maleimidomethyl)cyclohexane-1-carboxylate (SMCC) | Amide (from original amine) and Maleimide |

| Heterobifunctional | React amine with an NHS ester of a Boc-protected thiol-containing acid, followed by deprotection | Amide and Thiol |

| Trifunctional | Couple amine to the carboxyl group of Fmoc-Lys(Boc)-OH, followed by deprotection | Amide, and two primary Amines (from lysine) |

PEGylation Strategies Utilizing this compound

PEGylation is the process of covalently attaching polyethylene glycol chains to molecules, most often therapeutic proteins and peptides, to improve their pharmacological properties. nih.govnih.gov Utilizing this compound as a PEGylating agent leverages its terminal amine for conjugation to target biomolecules. This modification can increase the hydrodynamic radius of the conjugated molecule, thereby reducing renal clearance, improving solubility, and shielding it from proteolytic degradation. nih.govissuu.com

The primary amine of this compound can be conjugated to target molecules through several well-established reactions:

Acylation with Activated Esters: This is the most common PEGylation strategy. Carboxylic acid groups on a target protein (e.g., on aspartic acid, glutamic acid, or the C-terminus) can be activated, typically as N-hydroxysuccinimide (NHS) esters. The amine of the PEG linker then acts as a nucleophile, attacking the activated ester to form a stable, covalent amide bond. issuu.com

Reductive Amination: The amine can react with an aldehyde or ketone group on a target molecule to form an initial Schiff base (imine), which is then reduced by a mild reducing agent like sodium cyanoborohydride to form a stable secondary amine linkage. This strategy is often used for site-specific modification of the N-terminus of proteins after its conversion to an aldehyde.

Reaction with Isocyanates/Isothiocyanates: The amine group readily reacts with isocyanates or isothiocyanates to form stable urea or thiourea (B124793) linkages, respectively. nih.gov This method can be used to PEGylate molecules that have been functionalized with these reactive groups.

| Reaction Type | Functional Group on Target | Functional Group on PEG | Resulting Linkage |

|---|---|---|---|

| Acylation | Activated Ester (e.g., NHS Ester) | Primary Amine | Amide |

| Reductive Amination | Aldehyde or Ketone | Primary Amine | Secondary Amine |

| Urea/Thiourea Formation | Isocyanate or Isothiocyanate | Primary Amine | Urea or Thiourea |

Advanced Spectroscopic and Analytical Characterization of 2,5,8,11 Tetraoxatetradecan 14 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2,5,8,11-Tetraoxatetradecan-14-amine, ¹H and ¹³C NMR are fundamental for verifying its primary structure.

The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit characteristic signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms, with protons near oxygen and nitrogen atoms shifted downfield.

The spectrum would be characterized by a prominent singlet for the methoxy (B1213986) (CH₃O-) protons, typically observed around 3.3 ppm. The ethylene (B1197577) glycol units (-OCH₂CH₂O-) would produce a complex multiplet or a series of overlapping signals in the range of 3.5-3.7 ppm. The methylene (B1212753) protons adjacent to the terminal amine group (-CH₂NH₂) would be shifted to approximately 2.8-3.0 ppm, often appearing as a triplet due to coupling with the neighboring methylene group. The protons of the amine group itself (-NH₂) would present a broad singlet, the chemical shift of which is highly dependent on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃O- | ~3.3 | Singlet |

| -OCH₂CH₂O- | ~3.5 - 3.7 | Multiplet |

| -CH₂CH₂NH₂ | ~1.8 | Multiplet |

| -CH₂NH₂ | ~2.8 - 3.0 | Triplet |

| -NH₂ | Variable | Broad Singlet |

It is important to note that for polyethylene (B3416737) glycol (PEG) derivatives, the large signal from the repeating ethylene glycol units can sometimes obscure the signals from the terminal groups. Additionally, ¹³C satellite peaks can be observed in the ¹H NMR spectra of polymers due to the natural 1.1% abundance of the ¹³C isotope. nist.govnih.gov

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the methoxy carbon, the carbons of the ethylene glycol backbone, and the carbons of the amino-terminated alkyl chain.

The methoxy carbon (CH₃O-) would typically appear at around 59 ppm. The carbons of the repeating ethylene glycol units (-OCH₂CH₂O-) are expected to resonate in the region of 69-72 ppm. The carbon atom alpha to the amine group (-CH₂NH₂) would be found at approximately 40-42 ppm, while the beta carbon (-CH₂CH₂NH₂) would be at a slightly lower chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃O- | ~59 |

| -OCH₂CH₂O- | ~69 - 72 |

| -CH₂CH₂NH₂ | ~30 |

| -CH₂NH₂ | ~40 - 42 |

To unambiguously assign the proton and carbon signals and to study the three-dimensional structure of this compound, advanced NMR techniques are employed.

2D NMR: Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity of the alkyl and ethylene glycol chains. An HSQC spectrum correlates directly bonded protons and carbons, allowing for the definitive assignment of the ¹³C signals based on their attached protons.

NOESY: Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. For a flexible molecule like this compound, NOESY can reveal through-space interactions between protons that are not directly bonded, offering insights into the preferred conformations of the molecule in solution.

Mass Spectrometry Techniques for Molecular Weight and Fragment Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and confirming the elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Electrospray ionization is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. In positive ion mode, the primary amine group is readily protonated, leading to the formation of a prominent protonated molecular ion [M+H]⁺.

For this compound (C₁₀H₂₃NO₄, molecular weight 221.29 g/mol ), the ESI-MS spectrum would be expected to show a base peak at a mass-to-charge ratio (m/z) of 222.30, corresponding to the [M+H]⁺ ion. The presence of this ion confirms the molecular weight of the compound. Depending on the experimental conditions, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed.

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments. For the [M+H]⁺ ion of this compound, HRMS would be able to confirm the elemental formula C₁₀H₂₄NO₄⁺.

Tandem mass spectrometry (MS/MS) experiments, often performed with HRMS, involve the isolation of the parent ion followed by its fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable structural information. For aliphatic amines, a characteristic fragmentation pathway is the α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to the formation of a stable iminium ion. Another common fragmentation pathway for polyethers is the cleavage of the C-O bonds within the ethylene glycol backbone.

Table 3: Predicted Major Fragment Ions for this compound in ESI-MS/MS

| Fragment Ion | Predicted m/z | Proposed Fragmentation Pathway |

| [M+H]⁺ | 222.30 | Protonated molecular ion |

| C₂H₆N⁺ | 44.05 | α-cleavage at the amine terminus |

| C₄H₉O₂⁺ | 89.06 | Cleavage of an ether linkage |

| C₆H₁₃O₃⁺ | 133.08 | Cleavage of an ether linkage |

| C₈H₁₇O₄⁺ | 177.11 | Cleavage of an ether linkage |

The systematic loss of ethylene oxide units (44.03 Da) is a characteristic fragmentation pattern for PEG-containing molecules and would be expected in the MS/MS spectrum of this compound. The high mass accuracy provided by HRMS allows for the unambiguous identification of these fragment ions, further confirming the structure of the molecule. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. For amine-terminated oligoethylene glycols like this compound, GC-MS serves to assess purity and identify low-molecular-weight impurities. core.ac.uk The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase, after which the mass spectrometer fragments the eluted components and sorts them by their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a chemical fingerprint.

The electron ionization (EI) mass spectra of polyethylene glycol (PEG) oligomers typically show characteristic fragment ions but often lack a prominent molecular ion (M+) peak, especially in higher oligomers. researchgate.net The major fragment ions observed for PEG-like structures are a series of (C₂H₄O)ₓH⁺ ions at m/z 45, 89, 133, and so on. researchgate.net For aliphatic amines, alpha-cleavage (cleavage of the C-C bond adjacent to the C-N bond) is a dominant fragmentation pathway. libretexts.org The presence of the terminal amine group in this compound would therefore be expected to produce characteristic nitrogen-containing fragments.

Challenges in the GC-MS analysis of amines can include poor peak shape and potential interactions with the column. Specialized columns, such as the CP-Volamine, are sometimes employed to improve the chromatography of volatile amines. chromforum.org Derivatization techniques can also be used to reduce the polarity of amines, making them more amenable to GC analysis. nih.gov

Table 1: Common Mass Fragments in GC-MS of PEG Derivatives

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Origin |

|---|---|---|

| 45 | [C₂H₅O]⁺ | Ethylene oxide unit |

| 89 | [C₄H₉O₂]⁺ | Dimer of ethylene oxide unit |

| 133 | [C₆H₁₃O₃]⁺ | Trimer of ethylene oxide unit |

Chromatographic Methods for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, identification, and quantification of non-volatile compounds like this compound. Due to the polar nature of the ether linkages and the basicity of the terminal amine group, reversed-phase HPLC (RP-HPLC) is a commonly applied method.

In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724). tandfonline.com For amine-containing compounds, additives like trifluoroacetic acid (TFA) are often included in the mobile phase to improve peak shape by minimizing tailing caused by interactions with residual silanol (B1196071) groups on the silica-based stationary phase.

A specialized technique known as liquid chromatography under near critical conditions (LCCC) has been developed for separating amino-functionalized PEGs based on the number of amino end-groups, independent of their molar mass. nih.govresearchgate.net This method uses isocratic elution on standard C18 or phenyl columns with a mobile phase of acetonitrile and water containing an ammonium (B1175870) acetate (B1210297) buffer. nih.govresearchgate.net The separation mechanism in this case is confirmed to be primarily based on ion-exchange interactions. nih.govresearchgate.net

Detection can be achieved using various detectors, including Refractive Index (RID) for general purity assessment, or more sophisticated detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS) for enhanced sensitivity and structural information. tandfonline.comnih.gov

Table 2: Typical HPLC Parameters for Amine-Terminated PEG Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 or Phenyl |

| Mobile Phase | Acetonitrile/Water gradient with buffer (e.g., ammonium acetate) or ion-pairing agent (e.g., TFA) |

| Detector | RID, ELSD, or Mass Spectrometry (MS) |

| Primary Separation Principle | Hydrophobicity and/or Ion-Exchange Interaction |

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution (polydispersity) of polymers and oligomers. eag.com For a relatively monodisperse compound like this compound, GPC is used to confirm its molecular weight and to detect the presence of higher or lower molecular weight species (e.g., dimers, trimers, or unreacted starting materials).

The principle of GPC involves separating molecules based on their hydrodynamic volume in solution. eag.com Larger molecules cannot enter the pores of the column's porous gel packing and thus elute faster, while smaller molecules penetrate the pores to varying extents and have a longer path, eluting later. eag.comwayeal-instrument.com

A calibration curve is constructed using a series of well-characterized, narrow molecular weight standards (e.g., PEG or polystyrene standards). shimadzu.com The retention time of the unknown sample is then compared to this curve to determine its average molecular weight (Mw, Mn) and polydispersity index (PDI = Mw/Mn). wayeal-instrument.com For aqueous GPC, columns like Ultrahydrogel are often used, and the system's pump must deliver precise, consistent isocratic flow to ensure reproducible results. waters.comwaters.com

Table 3: Key GPC Parameters and Outputs

| Parameter/Output | Description |

|---|---|

| Stationary Phase | Porous gel with controlled pore sizes (e.g., Ultrahydrogel) |

| Mobile Phase | Solvent in which the polymer dissolves (e.g., water, THF) |

| Calibration | Performed with narrow molecular weight standards (e.g., PEO/PEG) |

| Key Outputs | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity Index (PDI) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The spectrum reveals the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different chemical bonds. For this compound, IR spectroscopy can confirm the presence of the key ether (C-O-C) and primary amine (N-H) functional groups.

The key characteristic absorptions for this compound include:

N-H Stretching: Primary amines typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. rockymountainlabs.comyoutube.com

C-H Stretching: Aliphatic C-H stretching vibrations are observed in the 2850-3000 cm⁻¹ range. rockymountainlabs.com

N-H Bending: The scissoring vibration of the primary amine group appears as a medium to strong band between 1590 and 1650 cm⁻¹.

C-O-C Stretching: A strong, characteristic absorption for the ether linkages is typically found in the fingerprint region, around 1050-1150 cm⁻¹. youtube.comlibretexts.org This is often the most intense peak in the spectrum for polyethers.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Mode | Functional Group | Intensity |

|---|---|---|---|

| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine | Medium (two bands) |

| 2850 - 3000 | C-H Stretch | Alkane (CH₂) | Strong |

| 1590 - 1650 | N-H Bend (scissoring) | Primary Amine | Medium to Strong |

X-Ray Crystallography for Solid-State Structural Determination of Analogues and Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a single crystal of a flexible, low-molecular-weight oligomer like this compound can be challenging, the technique is invaluable for studying its crystalline analogues, derivatives, and complexes. researchgate.net

Studies on PEG and its derivatives complexed with metal cations have shown that the flexible ether chain can wrap around the cation, with the ether oxygen atoms coordinating to the metal center in a manner similar to crown ethers. researchgate.net X-ray diffraction analysis of such complexes reveals detailed structural information, including:

Conformation: The specific gauche or trans conformation of the C-C and C-O bonds in the solid state.

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles.

Intermolecular Interactions: The nature of hydrogen bonding (involving the amine group) and other van der Waals forces that dictate the crystal packing.

For example, crystallographic studies of anti-PEG antibodies in complex with PEG fragments have elucidated how the ethylene oxide units are recognized, highlighting extensive contacts with aromatic side chains of amino acid residues. nih.gov Similarly, ruthenium pincer complexes incorporating amine functionalities have been characterized by X-ray crystallography, providing insight into catalytic mechanisms. weizmann.ac.il This technique provides an unparalleled level of structural detail for understanding the solid-state behavior of this compound analogues and their interactions.

Computational and Theoretical Investigations of 2,5,8,11 Tetraoxatetradecan 14 Amine

Molecular Modeling and Simulation Studies

Conformational Analysis and Energy Landscapes

No specific studies on the conformational analysis or energy landscapes of 2,5,8,11-Tetraoxatetradecan-14-amine were found. Such a study would typically involve mapping the potential energy of the molecule as a function of its dihedral angles to identify stable conformers and the energy barriers between them.

Molecular Dynamics (MD) Simulations of this compound Systems

There are no available publications detailing molecular dynamics simulations of systems containing this compound. MD simulations would provide insights into the dynamic behavior of this molecule, including its interactions with solvents and other molecules over time.

Quantum Mechanical (QM) Calculations

Electronic Structure and Bonding Analysis

A detailed analysis of the electronic structure and bonding of this compound through quantum mechanical calculations has not been reported. These calculations would yield information about molecular orbitals, charge distribution, and the nature of the chemical bonds within the molecule.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

No studies were identified that used QM calculations to predict the spectroscopic parameters (e.g., NMR, IR spectra) or reactivity descriptors (e.g., frontier molecular orbitals, electrostatic potential) of this compound.

Computational Screening for Specific Chemical Interactions

There is no available research on the use of this compound in computational screening studies to assess its potential interactions with specific targets.

Sorption Characteristics in Gas Capture Applications

The potential of this compound as a solvent for gas capture, particularly for carbon dioxide (CO2), has been investigated using computational screening methods. Molecular dynamics (MD) simulations are a key technique in this area, allowing for the calculation of important thermophysical properties such as gas solubility.

Detailed research findings from a computational screening study have quantified the CO2 solubility and CO2/H2 solubility selectivity in this compound as a solvent at 298 K. The calculated CO2 solubility was found to be 0.81 ± 0.02 mol/(MPa·L), with a CO2/H2 solubility selectivity of 78 ± 2. nih.gov These simulations provide valuable insights into the performance of this solvent for pre-combustion CO2 capture, where the separation of CO2 from H2 is crucial. The study highlights that both favorable CO2 interaction with the solvent and the solvent's free volume fraction contribute to high CO2 solubility and selectivity. nih.gov

Interactive Data Table: CO2 Sorption Properties of this compound

| Property | Value | Conditions |

| CO2 Solubility | 0.81 ± 0.02 mol/(MPa·L) | 298 K |

| CO2/H2 Solubility Selectivity | 78 ± 2 | 298 K |

Ligand-Metal Interaction Prediction for Coordination Chemistry

Computational methods, particularly Density Functional Theory (DFT), are pivotal in predicting and understanding the interactions between ligands and metal ions. For this compound, which possesses multiple potential coordination sites through its ether oxygen and terminal amine groups, these predictions are crucial for its application in coordination chemistry.

Quantum chemical calculations on similar systems have shown that the binding strength of ligands with metal ions can be quantified through binding energy and enthalpy calculations. nih.gov The electronic properties of the ligand, such as the Highest Occupied Molecular Orbital (HOMO) energy and nucleophilicity, are key indicators of their electron-donating capabilities and, consequently, their coordination strength. nih.gov For this compound, DFT could be used to model its interaction with various metal ions, predicting the most stable coordination modes and the corresponding binding affinities. Such studies would typically involve optimizing the geometry of the metal-ligand complex and calculating the interaction energy, often including considerations for solvent effects.

Force Field Parameterization and Development for this compound

Accurate molecular simulations rely on well-defined force fields, which are sets of parameters describing the potential energy of a system of atoms. The development and parameterization of a force field for a specific molecule like this compound is a critical step for reliable computational studies.

In a computational study investigating its CO2 solubility, the CHARMM36 all-atom force field was utilized for this compound. nih.gov The process of force field parameterization involves defining atom types, partial atomic charges, and parameters for bonded (bonds, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions. For novel molecules, these parameters are often derived by analogy to existing parameters for similar chemical groups or through rigorous quantum mechanical calculations.

The CHARMM force field development for ethers and amines involves several key steps:

Partial Charge Derivation: Partial atomic charges are typically derived to reproduce quantum mechanical data, such as molecular dipole moments, electrostatic potentials, and interaction energies with water. nih.gov

Dihedral Parameter Optimization: Torsional (dihedral) angle parameters are optimized to match the potential energy surfaces calculated using high-level quantum mechanics. nih.gov This is particularly important for flexible molecules like this compound with its ether linkages, as the dihedral parameters govern the conformational preferences of the molecule.

Validation: The developed force field is then validated by comparing the results of molecular dynamics simulations with experimental data for various physical properties, such as density, heat of vaporization, and free energies of hydration.

For the ether linkages present in this compound, the CHARMM36 force field has undergone refinements (referred to as C36e) to more accurately represent the dihedral potential energy landscape and improve the calculation of properties like densities and hydration free energies. nih.gov These refinements are based on high-level ab initio calculations. nih.gov Similarly, force fields for amines are developed by fitting to experimental data for pure liquids and to hydrogen-bond strengths from gas-phase quantum chemical calculations.

Applications of 2,5,8,11 Tetraoxatetradecan 14 Amine in Advanced Materials and Chemical Synthesis

Polymer and Material Science Applications

The integration of 2,5,8,11-Tetraoxatetradecan-14-amine and similar polyether amines into polymer systems offers a versatile approach to tailoring material properties for a wide range of applications, from industrial coatings to advanced electronics.

Incorporation into Polymer Architectures and Networks

The primary amine functionality of this compound serves as a reactive handle for its incorporation into various polymer architectures. It can act as a monomer or a grafting agent in polymerization reactions, leading to the formation of polymers with flexible polyether side chains or segments within the main chain. This incorporation is particularly valuable in the synthesis of hydrogels and other crosslinked networks. The polyether segments enhance the hydrophilicity and flexibility of the resulting polymer network, which can be advantageous for applications in biomaterials and soft robotics. For instance, poly(ether amine)s have been synthesized and used to create hydrogels with tunable properties through hydrogen bonding interactions.

Role as Crosslinking Agents and Modifiers for Resins

One of the most prominent industrial applications of polyether amines, including by extension this compound, is as a curing agent or hardener for epoxy resins. wikipedia.orgrich-cn.netmonchy.com The primary amine group reacts with the epoxide rings of the resin, initiating a crosslinking process that transforms the liquid resin into a solid, durable thermoset. usm.edutetrawill.com The flexible polyether backbone of the amine is incorporated into the crosslinked network, which imparts several beneficial properties to the cured epoxy. researchgate.netijert.org

Compared to traditional aliphatic amine curing agents, polyether amines typically offer:

Increased Flexibility and Toughness: The ether linkages in the backbone allow for greater chain mobility, reducing the brittleness of the cured epoxy. researchgate.net

Improved Impact Resistance: The enhanced flexibility contributes to better absorption and dissipation of impact energy.

Lower Viscosity: Many polyether amines have a low viscosity, which can improve the handling and processing of the epoxy formulation. rich-cn.net

The stoichiometry between the amine hydrogen and the epoxy groups is a critical parameter that influences the final properties of the cured resin. pcimag.com Variations in this ratio can be used to tailor the glass transition temperature (Tg) and mechanical properties of the material. researchgate.net

Table 1: Typical Mechanical Properties of Epoxy Resins Cured with Different Amine Hardeners

| Property | Aliphatic Amine Cured Epoxy | Aromatic Amine Cured Epoxy | Polyether Amine Cured Epoxy |

|---|---|---|---|

| Tensile Strength | High | Very High | Moderate to High |

| Elongation at Break | Low | Very Low | High |

| Flexibility | Low | Very Low | High |

| Impact Strength | Moderate | Low | High |

| Chemical Resistance | Good | Excellent | Good |

Note: This table presents generalized data for illustrative purposes. Actual values can vary significantly based on the specific epoxy resin, curing agent, and curing conditions.

Design of Functional Coatings and Adhesives

The properties imparted by polyether amine crosslinkers make them highly suitable for the formulation of high-performance coatings and adhesives. datainsightsmarket.comhuntsman.com In coatings, the flexibility and toughness provided by the polyether backbone enhance durability and resistance to cracking and peeling. rich-cn.net These coatings often exhibit good adhesion to a variety of substrates, including metals and plastics. monchy.com

In adhesive applications, the flexibility of the cured epoxy is crucial for bonding materials with different coefficients of thermal expansion, as it helps to accommodate stresses that arise from temperature fluctuations. datainsightsmarket.com Polyether amine-based adhesives are known for their high peel strength and good impact resistance, making them suitable for demanding applications in the automotive and aerospace industries. huntsman.com The low viscosity of many polyether amines also facilitates the formulation of adhesives with good wetting and flow characteristics, ensuring strong and reliable bonds. rich-cn.net

Development of Polymer Donors for Organic Photovoltaics

In the field of organic photovoltaics (OPVs), the design of polymer donor materials is crucial for achieving high power conversion efficiencies. The incorporation of oligo(ethylene glycol) (OEG) side chains, which are structurally similar to the backbone of this compound, onto conjugated polymer backbones has emerged as a promising strategy. mdpi.comacs.orgnih.govresearchgate.netbohrium.com

These flexible and polar side chains can influence the properties of the polymer donor in several positive ways:

Improved Solubility: OEG side chains can enhance the solubility of the conjugated polymer in more environmentally friendly polar solvents, reducing the reliance on halogenated solvents. mdpi.comresearchgate.net

Favorable Morphology: The flexibility of the OEG chains can promote closer π-π stacking of the polymer backbones, which is beneficial for charge transport. acs.orgnih.gov

Enhanced Dielectric Constant: The polar nature of the ether linkages can increase the dielectric constant of the active layer, which may facilitate exciton (B1674681) dissociation into free charge carriers. nih.gov

Modified Energy Levels: The electron-rich oxygen atoms in the side chain can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer, allowing for better energetic alignment with the acceptor material.

Research has shown that replacing traditional alkyl side chains with OEG side chains can lead to a red-shifted absorption spectrum, higher hole mobility, and improved photovoltaic performance. acs.orgnih.gov

Table 2: Representative Performance of Organic Solar Cells with Different Polymer Donor Side Chains

| Polymer Donor Side Chain | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current (Jsc) [mA/cm²] | Fill Factor (FF) [%] | Power Conversion Efficiency (PCE) [%] |

|---|---|---|---|---|

| Alkyl Chains | 0.85 | 10.2 | 65 | 5.6 |

| Oligo(ethylene glycol) Chains | 0.88 | 11.5 | 68 | 6.9 |

Note: This table provides illustrative data based on published research on similar polymer systems and is intended to show the potential impact of OEG side chains. Actual performance depends on a multitude of factors including the specific polymer backbone, acceptor material, and device architecture.

Role in Supramolecular Chemistry and Host-Guest Systems

The ability of the polyether and amine moieties to coordinate with metal ions makes this compound a valuable ligand in the field of supramolecular chemistry.

Coordination Chemistry of this compound with Metal Ions

The oxygen atoms of the ether linkages and the nitrogen atom of the amine group in this compound can act as donor atoms, allowing the molecule to coordinate with a variety of metal ions. nih.gov The flexible nature of the polyether chain enables it to wrap around a metal cation, forming a stable complex in a pseudocyclic fashion. This behavior is characteristic of acyclic polyether ligands, often referred to as podands.

The stability of the resulting metal complexes is influenced by several factors, including:

The nature of the metal ion: The size and charge of the metal cation determine how well it fits within the coordination sphere created by the ligand.

The number and type of donor atoms: The combination of ether oxygens and the amine nitrogen provides a mixed-donor environment that can exhibit selectivity for certain metal ions.

The chelate effect: The multidentate nature of the ligand leads to the formation of chelate rings upon coordination, which entropically favors complex formation, resulting in higher stability constants compared to coordination with individual monodentate ligands. libretexts.orgresearchgate.net

The thermodynamic stability of complexes formed with linear polyamines is generally high, with the stability being influenced by the number of methylene (B1212753) groups between the donor atoms. Complexes with five-membered chelate rings are often more stable than those with six-membered rings due to more favorable enthalpy changes. The study of these stability constants provides valuable insights into the selective binding of metal ions, which is crucial for applications in areas such as ion sensing, catalysis, and separation science. nih.govlibretexts.org

Table 3: Common Metal Ions Coordinated by Polyether and Polyamine Ligands

| Metal Ion | Typical Coordination Numbers | Preferred Donor Atoms |

|---|---|---|

| Li⁺, Na⁺, K⁺ | 4, 6 | Oxygen |

| Mg²⁺, Ca²⁺ | 6 | Oxygen, Nitrogen |

| Cu²⁺, Ni²⁺, Co²⁺ | 4, 6 | Nitrogen, Oxygen |

| Zn²⁺ | 4, 6 | Nitrogen, Oxygen |

| Ag⁺ | 2, 4 | Nitrogen, Sulfur |

| Pb²⁺ | 6, 8 | Oxygen, Nitrogen |

Note: This table provides a general overview of the coordination preferences of various metal ions with ligands containing oxygen and nitrogen donor atoms.

Investigation as a Ligand in Complexation Studies

The structural characteristics of this compound, specifically its polyether backbone, suggest its potential as a ligand in complexation studies. The oxygen atoms within the ether linkages can act as donor atoms for coordination with various metal cations. This behavior is analogous to that of crown ethers, which are well-known for their ability to selectively bind metal ions.

Research on similar macrotricyclic polyethers containing 15-crown-5 (B104581) ring structures has demonstrated the formation of 2:2 complexes with cations like potassium (K+), barium (Ba2+), and ammonium (B1175870) (NH4+). In these complexes, the cations are typically sandwiched between the crown ether rings of two separate molecules. For instance, in the potassium and barium complexes, the metal ions are 10-coordinate. In the ammonium complex, the NH4+ ion forms three simple and one bifurcated N–H⋯O hydrogen bonds with the oxygen atoms of the polyether. rsc.org

Given the linear, flexible nature of this compound, it is plausible that it could wrap around a metal cation, with the ether oxygen atoms providing a coordination sphere. The terminal amine group could also participate in coordination or be available for further functionalization after complexation. The specific coordination number and geometry would depend on the size and charge of the metal ion.

Table 1: Potential Coordination Properties of this compound

| Feature | Description |

|---|---|

| Coordinating Atoms | Multiple ether oxygen atoms and a terminal nitrogen atom. |

| Potential Cations | Alkali metals (e.g., Li+, Na+, K+), alkaline earth metals (e.g., Mg2+, Ca2+, Ba2+), and transition metals. |

| Binding Modes | Could act as a multidentate ligand, wrapping around a central cation. |

| Influencing Factors | Cation size, solvent polarity, and the presence of counter-ions. |

Self-Assembly of Systems Involving this compound

The amphiphilic nature of this compound, with its hydrophilic polyether segment and a potentially modifiable amine terminus, makes it a candidate for participating in self-assembly processes. Supramolecular structures can be formed through non-covalent interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions.

Studies on multi-arm hyperbranched polyethers with linear poly(ethylene glycol) (PEG) arms have shown that these molecules can form crystalline inclusion complexes with cyclodextrins. nih.gov This self-assembly is driven by molecular recognition between the linear PEG arms and the cyclodextrins. nih.gov Similarly, the polyether chain of this compound could interact with host molecules to form ordered supramolecular structures.

Furthermore, the terminal amine group can be protonated to introduce a positive charge, enabling electrostatic self-assembly with anionic species. This could lead to the formation of micelles, vesicles, or other organized aggregates in aqueous solutions. The balance between the hydrophilic polyether chain and the nature of the head group would dictate the morphology of the resulting self-assembled structures.

Applications as Chemical Linkers and Scaffolds in Complex Molecule Synthesis

The bifunctional nature of this compound, possessing a flexible spacer and a reactive amine handle, makes it a valuable component in the construction of complex molecules.

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker's length, flexibility, and chemical composition are critical for the efficacy of the PROTAC.

The structure of this compound makes it an ideal candidate for a PROTAC linker. Its polyether chain provides flexibility and hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule. The terminal amine group offers a convenient point of attachment for either the target protein ligand or the E3 ligase ligand through amide bond formation or other coupling chemistries. A patent for compositions and methods for targeted protein degradation in plant cells lists the closely related compound 2,5,8,11-tetraoxatridecan-13-amine as a potential component, highlighting the utility of such structures in this field. google.com

Table 2: Properties of this compound as a Potential PROTAC Linker

| Property | Advantage in PROTAC Design |

|---|---|

| Flexibility | Allows for optimal orientation of the two ligands to facilitate the formation of a stable ternary complex. |

| Hydrophilicity | Can improve the aqueous solubility of the PROTAC, which is often a challenge for these large molecules. |

| Defined Length | The specific length of the tetraoxatetradecane chain can be used to systematically vary the distance between the two ligands to optimize degradation efficiency. |

| Terminal Amine | Provides a reactive handle for straightforward conjugation to ligands bearing carboxylic acids or other suitable functional groups. |

While direct enzymatic polymerization of this compound to form fluorescent particles has not been specifically documented, its structural motifs are relevant to this area. For instance, amine-functionalized, multi-armed poly(ethylene glycol) polymers have been used as templates for the in-situ synthesis of fluorescent silver nanoclusters (AgNCs). mdpi.com In such systems, the polymer hydrogel acts as a nanoreactor, controlling the size and distribution of the AgNCs. mdpi.com

The amine group of this compound could potentially be used to crosslink with other monomers to form a polymer matrix. This matrix could then serve as a scaffold for the generation of fluorescent nanoparticles. Enzymatic polymerization offers a green and mild alternative to traditional chemical polymerization methods. Lipases, for example, have been employed in the ring-opening polymerization of lactones to create biodegradable polyesters, and the presence of a PEG-like structure can be used to initiate such polymerizations. nih.gov

The poly(ethylene glycol) (PEG)-like structure of this compound suggests its utility in solid-phase peptide synthesis (SPPS). PEG-based resins are known to improve the solvation of the growing peptide chain, leading to higher coupling efficiencies, especially for difficult or hydrophobic sequences. nih.govacs.orgresearchgate.net The amine functionality of this compound could be used to attach it to a solid support, creating a PEGylated linker onto which the first amino acid can be coupled. google.com

In the realm of functional coatings, the amine group can be used to graft the molecule onto a surface, imparting the properties of the polyether chain. Such coatings can enhance biocompatibility, reduce non-specific protein adsorption, and improve the hydrophilicity of the underlying material. mdpi.com Polyetheramines, in a broader sense, are used as curing agents for epoxy resins, which are used in a variety of coating applications. wikipedia.org

Intermediate in the Synthesis of Agrochemicals

The potential application of this compound as an intermediate in the synthesis of agrochemicals can be inferred from its use in technologies related to targeted protein degradation. As mentioned, a closely related compound is cited in a patent for the targeted degradation of proteins in plant cells. google.com This approach represents a novel strategy for crop protection and improvement, where specific plant proteins that may be involved in disease susceptibility or growth inhibition are targeted for removal. In this context, the polyether amine would serve as a linker to connect a plant protein-targeting molecule to a component that engages the plant's own protein degradation machinery. This innovative application falls under the broad umbrella of agrochemicals, moving beyond traditional pesticides and herbicides towards more targeted and potentially more sustainable solutions.

Future Directions and Emerging Research Avenues for Polyether Amines

Exploration of Novel Synthetic Pathways for 2,5,8,11-Tetraoxatetradecan-14-amine

The traditional synthesis of polyether amines often involves the amination of polyether polyols under high temperature and pressure. horizonadmixtures.com Future research is increasingly focused on developing more efficient, sustainable, and versatile synthetic routes. For a molecule like this compound, which is derived from a polyethylene (B3416737) glycol (PEG) precursor, several innovative pathways are being explored.

One promising area is the advancement of catalytic amination . Novel catalytic systems, such as those based on earth-abundant metals, are being investigated to lower the energy requirements and improve the selectivity of the amination process. researchgate.netrsc.org For instance, a catalytic route using a [Zn(tu)3]SO4/aqueous ammonia (B1221849) system has been shown to be an environmentally friendly method for the amination of PEGs. researchgate.net Another approach involves the use of iridium-catalyzed dehydrogenation of tertiary amines to produce enamines, which could be adapted for novel amine syntheses. rsc.org

Nucleophilic substitution and oxidation/reduction reactions represent other key areas of development. researchgate.net These methods offer alternative pathways that can be more tolerant of different functional groups and allow for greater control over the final molecular structure. The Leuckart reaction, an oxidation/reduction method, is considered a more environmentally friendly route for certain polyether amines and could be adapted for the synthesis of this compound. researchgate.net

The table below summarizes some novel synthetic approaches being explored for polyether amines, which could be applicable to the synthesis of this compound.

| Synthetic Pathway | Key Features | Potential Advantages for this compound |

| Catalytic Amination | Utilizes metal catalysts (e.g., Nickel, Zinc-based) to facilitate the reaction between a polyether and ammonia. researchgate.netirocoatingadditive.com | Higher efficiency, lower energy consumption, and can be a "greener" process. researchgate.net |

| Nucleophilic Substitution | Involves the displacement of a leaving group on the polyether chain by an amine nucleophile. researchgate.net | High conversion rates (>90%) and can be adapted for various solvent media. researchgate.net |

| Oxidation/Reduction | A multi-step process that can involve the oxidation of the terminal alcohol to an aldehyde, followed by reductive amination. researchgate.net | Can be more environmentally friendly, avoiding toxic metal-based oxidizing agents. researchgate.net |

| Hydroaminoalkylation | An atom-economical method that adds an amine across a double bond. rsc.org | Could offer a direct route to amine-functionalized polyethers from unsaturated precursors. |

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

A deeper understanding of reaction kinetics and mechanisms is crucial for optimizing the synthesis of this compound. The development of advanced, in-situ characterization techniques allows for real-time monitoring of the reaction progress, providing valuable insights that are not obtainable through traditional offline analysis. mt.com

In-situ Spectroscopy , such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, can track the concentration of reactants, intermediates, and products in real-time. measurlabs.commdpi.com For instance, ReactIR™, a form of in-situ FTIR, can monitor the formation of the amine group and the disappearance of precursor functional groups, allowing for precise control over reaction endpoints and the detection of any side reactions. mt.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for in-situ analysis. Single-sided NMR, for example, has been used to monitor the curing of epoxy resins with polyether amine agents in real-time, providing information about the evolution of the polymer network structure. researchgate.net This technique could be adapted to monitor the synthesis of this compound, offering detailed information about the chemical environment of the atoms as the reaction proceeds.

The following table highlights some advanced characterization techniques and their potential applications in monitoring the synthesis of this compound.

| Technique | Information Provided | Application in Synthesis Monitoring |

| In-situ FTIR (ReactIR™) | Real-time concentration profiles of functional groups. mt.com | Tracking the conversion of the precursor to the final amine product and identifying reaction intermediates. |

| In-situ NMR | Changes in the chemical structure and molecular mobility. researchgate.net | Verifying the formation of the desired product and studying reaction kinetics. |

| Dynamic Light Scattering (DLS) | Particle size and aggregation state in solution. mdpi.com | Monitoring the formation of any colloidal byproducts or catalyst aggregation. |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of surfaces. mdpi.com | Analyzing the surface of catalysts used in the synthesis to understand deactivation mechanisms. |

Theoretical Prediction of Reactivity and Structure-Property Relationships

Computational chemistry and molecular modeling are becoming increasingly important in predicting the behavior of molecules and guiding the design of new materials. For this compound, theoretical methods can be employed to predict its reactivity and to establish clear structure-property relationships.

Density Functional Theory (DFT) can be used to calculate various molecular properties, such as the electron distribution, bond energies, and reactivity indices. nih.gov This information can help in understanding the nucleophilicity of the amine group and its reactivity towards other molecules, for example, in epoxy curing reactions. By correlating theoretical parameters like the global electrophilicity index with experimental reactivity data, it is possible to predict the reactivity of a range of related polyether amines. nih.gov

Molecular Dynamics (MD) simulations can provide insights into the conformational flexibility of the polyether chain and its interactions with other molecules or surfaces. researchgate.net This is particularly relevant for understanding how this compound behaves in a polymer matrix or at an interface. MD simulations have been used to study the effect of primary and secondary amine reactivity on the structural evolution of epoxy thermosets, which is directly applicable to the use of this compound as a curing agent. researchgate.net